Azide-PEG6-Tos

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Chemical Identity and Properties

The table below summarizes the core molecular characteristics of Azide-PEG6-Tos:

| Property | Description |

|---|---|

| CAS Number | 906007-10-1 [1] [2] [3] |

| Molecular Formula | C~19~H~31~N~3~O~8~S [1] [2] [3] |

| Molecular Weight | 461.53 g/mol [1] [2] [3] |

| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3] |

| Appearance | Colorless to light yellow liquid [1] [2] |

| Solubility | Soluble in aqueous media and DMSO [4] [3] |

Structural Analysis and Characterization

The functionality of this compound is defined by its three distinct molecular regions.

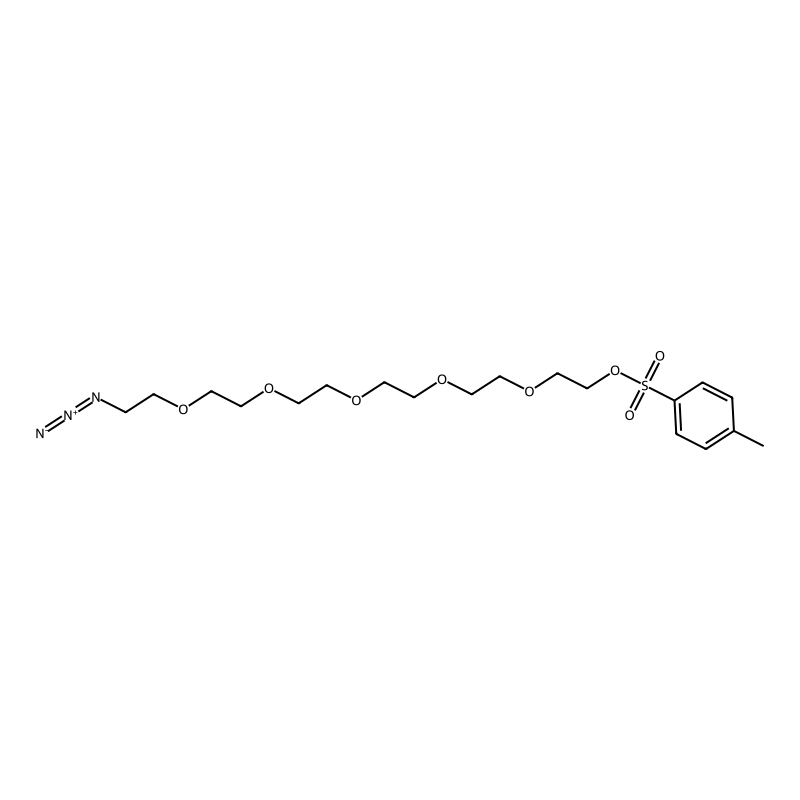

Diagram: The bifunctional structure of this compound, showing the azide "click chemistry" handle, the solubilizing PEG spacer, and the reactive tosylate group.

Azide Group (-N₃)

The azide group enables highly efficient and selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo metal-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN groups, which is crucial for modifying sensitive biomolecules [2] [4].

Tosylate Group (-OTs)

The tosylate group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles such as amines, thiols, and alcohols, allowing for easy attachment of the PEG chain to another molecule [4] [3].

PEG Spacer

The hexaethylene glycol chain is a non-cleavable linker that offers several advantages [5]:

- Increased Solubility: Improves the aqueous solubility of conjugated compounds [4].

- Enhanced Stability: Can shield conjugated proteins from degradation [6].

- Reduced Immunogenicity: Helps decrease the immune response against biotherapeutics [6].

Applications in Drug Development and Research

This compound is a versatile tool in scientific research, with key applications including:

- PROTAC Synthesis: this compound is used as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). These molecules recruit target proteins to E3 ubiquitin ligases for degradation, and the PEG spacer in this compound helps form the stable connection between the two ligands [2].

- Bioconjugation: The reagent is used to create stable linkages between different molecules, such as drugs, proteins, antibodies, or imaging agents. Its two distinct reactive groups allow for sequential and controlled conjugation steps [3] [7].

- Drug Delivery Systems: this compound can help form photoresponsive amphiphilic self-assemblies that create supramolecular nanostructures like nanoparticles or micelles for targeted drug delivery [3].

- Surface and Material Functionalization: The reagent is employed to modify surfaces and polymers, introducing desired chemical properties for applications in biosensors and diagnostic tools [7].

Experimental Guidelines and Protocols

While the search results do not provide a complete step-by-step synthesis protocol for this compound itself, they offer insights into general procedures and characterization methods for related azide-PEG compounds [6].

Synthesis of Azide-PEG from Precursors

A common two-step synthesis involves converting a hydroxyl-terminated PEG (PEG-OH) first to a mesylate (PEG-OMs), and then to the azide (PEG-N₃) [6]:

- Mesylation: A PEG-OH is reacted with methanesulfonyl chloride (MsCl) in dichloromethane (CH₂Cl₂) and triethylamine (Et₃N) as a base. The reaction mixture is typically stirred for around 12 hours [6].

- Azide Substitution: The resulting PEG-OMs is then reacted with an excess of sodium azide (NaN₃) in a solvent like ethanol, often under reflux for 12 hours, to yield the final azide-terminated PEG [6].

Characterization Techniques

Proper characterization is critical for confirming the structure and purity of the compound and its conjugates [6]:

- ¹H NMR Spectroscopy: This is a primary tool for quantitative determination of chain-end substitution and calculating the absolute number average molecular weight (M~n~). Key chemical shifts for this compound would include the aromatic protons of the tosylate group (around δ 7.78 and 7.33 ppm) and the methylene protons adjacent to the azide (around δ 3.38 ppm) [3] [6].

- Chromatography: Size Exclusion Chromatography (SEC) is used to determine molecular weight distributions, though care must be taken to distinguish actual molecular weight changes from the formation of PEG complexes with metal cations [6].

- Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to study melting behavior. Note that azide end groups can reduce melting temperature and crystallinity compared to oxygen-containing end groups, especially in low molecular weight PEGs [6].

Handling and Storage

- Purity: Available purities are typically ≥95% to 98% [2] [8].

- Storage: Store at -20°C for long-term stability (months to years). Short-term storage at 2-8°C is also possible [2] [8] [7].

- Shipping: Usually shipped at ambient temperature [4] [8].

- Price: Varies by supplier and quantity; for example, 250mg can cost approximately $380, while 1g may cost around $950 [1] [8].

Comparison with Similar Compounds

The table below compares this compound with other common azide-functionalized PEG linkers:

| Compound Name | Functional Groups | Unique Features / Applications |

|---|---|---|

| This compound | Azide, Tosylate | Tosylate is a good leaving group for nucleophilic substitution [4]. |

| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic [3]. |

| Azide-PEG4-OH | Azide, Hydroxyl | Intermediate PEG length; versatile [3]. |

| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain; suitable for amine coupling [3]. |

| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group; suitable for amine coupling [3]. |

| N3-PEG6-COOH | Azide, Carboxylic Acid | Carboxylic acid can form amide bonds with amines [9]. |

This compound is a powerful tool for researchers in drug development and bioconjugation. Its well-defined reactivity and flexible PEG spacer make it particularly valuable for constructing complex molecules like PROTACs and advanced drug delivery systems.

References

- 1. This compound | 906007-10-1 [m.chemicalbook.com]

- 2. This compound | PROTAC Linkers [medchemexpress.com]

- 3. Buy this compound | 906007-10-1 | >98% [smolecule.com]

- 4. This compound, 906007-10-1 [broadpharm.com]

- 5. This compound (CAT#: ADC-L-M0406) [creative-biolabs.com]

- 6. Some Guidelines for the Synthesis and Melting ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. This compound, CAS 906007-10-1 [axispharm.com]

- 9. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]

Core Properties and Solubility of Azide-PEG6-Tos

The table below summarizes the fundamental molecular properties of Azide-PEG6-Tos that influence its solubility and application [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 906007-10-1 |

| Molecular Formula | C₁₉H₃₁N₃O₈S |

| Molecular Weight | 461.53 g/mol |

| Appearance | Colorless to light yellow liquid |

| Aqueous Solubility | Increased by 6 PEG units; no specific quantitative data available. |

| Common Solvent | Soluble in DMSO [4]. |

Functional Groups and Applications

This compound is a heterobifunctional reagent, meaning it has two different reactive ends, making it highly useful for bioconjugation and creating complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2] [3].

The diagram below illustrates its two primary reaction pathways:

Reactive Group 1: Azide (N₃)

- Click Chemistry with Alkynes: The azide group readily reacts with molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage [1] [2] [3].

- Strain-Promoted Chemistry: It can also undergo a copper-free "click" reaction with strained alkynes like BCN (Bicyclononyne) or DBCO (Dibenzocyclooctyne) through strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [3]. This is particularly useful for sensitive biological systems.

Reactive Group 2: Tosylate (OTs)

- Nucleophilic Substitution: The tosylate group is an excellent leaving group. It can be displaced by nucleophiles (e.g., amines, thiols, alcohols) to form a stable covalent bond [1] [2]. This allows you to tether the PEG spacer to another molecule of interest.

Experimental Design Considerations

- Solubility Handling: The PEG spacer confers good aqueous solubility, which helps prevent aggregation of hydrophobic payloads [5]. For initial dissolution, DMSO is a confirmed suitable solvent [4].

- Reaction Order: You can strategically exploit the orthogonal reactivity of the two functional groups. The azide group is inert to the tosylate reaction conditions, allowing you to perform the nucleophilic substitution with the tosylate first, followed by a click reaction with the azide, or vice-versa [1] [6].

- Application in Drug Discovery: This compound is widely used as a PEG-based linker in the synthesis of PROTACs. The PEG chain provides critical flexibility and solubility, helping the PROTAC molecule form an effective ternary complex to degrade the target protein [3] [5].

References

- 1. This compound, 906007-10-1 [broadpharm.com]

- 2. This compound | 906007-10-1 [amp.chemicalbook.com]

- 3. This compound | PROTAC Linkers [medchemexpress.com]

- 4. Buy this compound | 906007-10-1 | >98% [smolecule.com]

- 5. PEG Linkers for PROTAC Design - Boost Solubility & Flexibility [ptc.bocsci.com]

- 6. Azide PEG, Azide linker for Click Chemistry Reactions [axispharm.com]

Azide-PEG6-Tos PEG-based PROTAC linker

Chemical Profile of Azide-PEG6-Tos

This compound is a heterobifunctional polyethylene glycol (PEG) derivative widely used as a building block in constructing PROTACs and for bioconjugation via click chemistry [1] [2] [3].

Table 1: Fundamental Chemical and Physical Properties

| Property | Specification |

|---|---|

| CAS Number | 906007-10-1 [1] [2] [3] |

| Molecular Formula | C₁₉H₃₁N₃O₈S [1] [2] [3] |

| Molecular Weight | 461.53 g/mol [1] [2] [3] |

| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [2] [3] |

| Purity | Typically ≥ 98% [2] |

| Appearance | Colorless to light yellow liquid [1] [3] |

| Solubility | Soluble in DMSO [4] |

| Storage | -20°C for short-term (1 month in solvent); -80°C for long-term (6 months in solvent) [1] |

Table 2: Structural Components and Their Functions

| Structural Component | Description | Role in Chemistry |

|---|---|---|

| Azide Group (N₃) | Linear, electron-rich moiety at one terminus [1]. | Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkynes, DBCO, or BCN groups [1] [3]. |

| PEG Spacer (6 units) | A chain of six ethylene glycol units (-CH₂CH₂O-) [1]. | Enhances water solubility; provides flexibility and optimal length for ternary complex formation in PROTACs [5] [6] [7]. |

| Tosylate Group (OTs) | An excellent leaving group (p-toluenesulfonate) at the opposite terminus [3]. | Undergoes nucleophilic substitution reactions with amines, thiols, or alcohols [3]. |

Functional Applications in PROTAC Development

The primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [3]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [1] [7].

Synthetic Strategy: this compound serves as a versatile linker to connect the two key moieties of a PROTAC [1]. Its bifunctional nature allows for a modular assembly strategy, as visualized below.

Synthetic route for PROTAC assembly using this compound as a heterobifunctional linker.

Key Advantages of PEG Linkers:

- Improved Solubility: The introduction of PEG units increases the water-solubility of PROTAC molecules, which can positively affect cell permeability and oral absorption [5] [6].

- Systematic Optimization: The length of the linker is critical for productive ternary complex formation. Systematic changes are easily achieved by using PEGs of different lengths, allowing for efficient screening of degraders [6] [7].

- Versatile Chemistry: The orthogonal reactivity of the azide and tosylate groups enables sequential and controlled conjugation under mild conditions [8].

Experimental Protocols and Handling

1. Conjugation via Tosylate Group (Nucleophilic Substitution) The tosylate group is highly reactive towards nucleophiles. A typical reaction with an amine proceeds as follows [3]:

- Procedure: Dissolve the amine nucleophile (1.0-1.2 equiv) and this compound (1.0 equiv) in an anhydrous aprotic solvent like DMF or acetonitrile. Add a base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv) to scavenge the acid generated. Stir the reaction at room temperature or elevated temperatures (e.g., 40-60°C) and monitor by TLC or LC-MS until completion.

- Work-up: After reaction completion, concentrate the mixture under reduced pressure and purify the intermediate product (now an "Azide-PEG6-Amide" or similar) using flash chromatography or preparative HPLC.

2. Conjugation via Azide Group (Click Chemistry) The resulting intermediate from the first step can then be conjugated via its azide group.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Dissolve the azide-functionalized intermediate (1.0 equiv) and an alkyne-containing molecule (1.0-1.5 equiv) in a mixture of tert-butanol and water. Add sodium ascorbate (0.1-0.2 equiv) and copper(II) sulfate pentahydrate (0.05-0.1 equiv) sequentially. The ascorbate reduces Cu(II) to the active Cu(I) catalyst. Stir the reaction at room temperature until complete, then purify the final PROTAC by reverse-phase HPLC [1] [3].

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method is preferable for sensitive biological molecules. Simply mix the azide-functionalized intermediate with a molecule bearing a strained alkyne (e.g., DBCO or BCN) in a suitable solvent at room temperature or 37°C. The reaction proceeds without a catalyst and is typically complete in several hours [1].

Key Handling and Storage Considerations:

- Stability: Store the product as recommended. The azide group is generally stable under a wide range of conditions, but the tosylate is a good leaving group and can be hydrolyzed by moisture over time [3] [8].

- Safety: While not explicitly classified in the search results, azide compounds should be treated with caution. Always consult the Safety Data Sheet (SDS) before use.

Comparison with Other PROTAC Linkers

While PEG linkers are common, the choice of linker is a critical determinant of PROTAC performance [7] [9].

Table 3: Common Types of Linkers in PROTAC Design

| Linker Type | Key Features | Considerations |

|---|---|---|

| PEG-based (e.g., this compound) | Flexible, hydrophilic, improves solubility, easily tunable length [6] [9]. | May have reduced metabolic stability; can be more challenging to synthesize [9]. |

| Alkyl-chain | Synthetically accessible, chemically stable [5] [9]. | Tend to be hydrophobic, which may limit aqueous solubility [9]. |

| Rigid (e.g., Triazole, Piperazine) | Restricts conformation, can improve metabolic stability and selectivity [9]. | Less flexible, which may not be suitable for all target interfaces. |

Critical Considerations for Research Use

- Linker Design is Crucial: The linker is far more than a passive spacer. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, degradation efficiency, and physicochemical properties [7] [9]. A "trial and error" approach is often necessary to identify the optimal linker for a given target pair [7].

- Non-Cleavable Nature: this compound forms stable, non-cleavable linkages [4]. This is desirable for the sustained degradation of the target protein.

- Product Quality: The compound is sold with the explicit warning "For research use only. We do not sell to patients." [1] [2].

References

- 1. This compound | PROTAC Linkers [medchemexpress.com]

- 2. CAS 906007-10-1 Azide - PEG - 6 - Probes / BOC Sciences Tos [probes.bocsci.com]

- 3. This compound | 906007-10-1 [amp.chemicalbook.com]

- 4. Buy this compound | 906007-10-1 | >98% [smolecule.com]

- 5. PROTAC linker, E3 Ligase Ligand-Linker [broadpharm.com]

- 6. PROTAC Linkers [biochempeg.com]

- 7. Current strategies for the design of PROTAC : a critical review... linkers [pmc.ncbi.nlm.nih.gov]

- 8. PEG Azide, Azide linker, Click Chemistry tools [broadpharm.com]

- 9. Linkers in PROTACs [precisepeg.com]

Azide-PEG6-Tos storage conditions -20°C

Technical Data for Azide-PEG6-Tos

The table below summarizes the key specifications for this compound based on the manufacturer's Certificate of Analysis (CoA) [1].

| Specification | Detail |

|---|---|

| Product Name | This compound [1] |

| Product Number | GMSL-1080 [1] |

| CAS Number | 906007-10-1 [1] |

| Long Term Storage | 2-8°C [1] |

| Purity (HPLC) | 95-98% [1] |

| Expiry Date | 30-12-2025 (Valid for two years from manufacture if stored as recommended) [1] |

Understanding PEG Linker Storage and Handling

Based on the available data for this compound and related compounds, here are some key considerations for researchers.

- Official Storage Recommendation: The manufacturer, Glyco Mindsynth, explicitly recommends storing this compound at 2-8°C (refrigerated conditions), not at -20°C [1]. Adhering to this is crucial for maintaining the stated purity and validity period [1].

- General Handling Practices: For similar PEG-based linkers, suppliers often recommend storing in a dry environment and avoiding sunlight to preserve their chemical integrity and reactivity [2] [3] [4].

- Storage of Related Compounds: The storage conditions can vary for different PEG-azide compounds. For example [2] [5]:

Research Context and Applications

This compound is a bifunctional linker critical in bioconjugation and chemical synthesis [7].

- Functional Groups: This molecule contains two key functional groups [1]:

- Azide (N₃): Can undergo "Click Chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups, to form stable triazole linkages without the need for cytotoxic copper catalysts [2] [7].

- Tosylate (Tos): Acts as a superior leaving group and is highly reactive with nucleophiles like amines and alcohols, facilitating alkylation reactions [1].

- Role of the PEG Spacer: The six-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer that improves water solubility, reduces aggregation of conjugated molecules, and provides flexibility, which can be crucial for the efficiency of the final bioconjugate [7].

The following diagram illustrates the structure of this compound and its potential reaction with an amine via the tosylate group, and an alkyne via the azide group.

Experimental Design Considerations

When planning experiments with this compound, consider the following protocols based on standard practices for such linkers.

- Reaction with Amines (Tosylate Chemistry): The tosylate group is highly reactive. A typical reaction can be performed by dissolving this compound and the amine nucleophile (often with an excess of 1.1-2.0 equivalents) in an anhydrous polar aprotic solvent like DMF or ACN. A base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to scavenge the acid generated. Reactions are often run at room temperature or with mild heating and monitored by TLC or LC-MS until completion [1].

- Click Chemistry (Azide Chemistry): The azide terminus can react with cyclooctynes like DBCO or BCN in water or buffer solutions without catalysts. This strain-promoted alkyne-azide cycloaddition (SPAAC) is highly specific and bio-orthogonal. Reactions are typically performed at neutral pH and room temperature, with the progress trackable by the disappearance of the starting materials [2] [7].

- Purification and Analysis: Crude products can be purified using standard techniques like precipitation or chromatography. The final conjugates should be characterized to confirm structure and purity, leveraging the analytical data (HPLC, Mass, ¹H NMR) provided in the CoA for the starting material [1].

Summary

- For this compound, the manufacturer's recommended storage condition is 2-8°C, not -20°C [1].

- This compound is a versatile tool for synthesizing probes and PROTACs, leveraging robust tosylate and click chemistry azide reactions [1] [7].

- Always consult the latest Certificate of Analysis for the specific batch you are using, as storage conditions and stability can be formulation-dependent.

References

- 1. COA - this compound [glycomindsynth.com]

- 2. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]

- 3. Tos-PEG2-Tos | CAS:7460-82-4 | Biopharma PEG [zpeg.net]

- 4. Tos-PEG10-Tos | CAS:109635-65-6 | Biopharma PEG [zpeg.net]

- 5. N3-PEG4-tBu | 581066-04-8 [chemicalbook.com]

- 6. N3-PEG4-tBu | 581066-04-8 [amp.chemicalbook.com]

- 7. PEG Linkers for PROTAC Design - Boost Solubility & Flexibility [ptc.bocsci.com]

Experimental Applications & Protocols

Azide-PEG6-Tos is primarily used in bioconjugation and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2]. Its value lies in enabling two distinct and sequential chemical reactions.

Reaction 1: Tosylate Group Nucleophilic Substitution

- The tosylate (OTs) group is an excellent leaving group. The general experimental protocol involves a nucleophilic substitution reaction, where the tosylate is displaced by a nucleophile (e.g., an amine (-NH₂) or a thiol (-SH)) on another molecule [3] [4].

- This reaction is typically carried out in an inert atmosphere, using a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like acetonitrile or DMF, often at elevated temperatures (e.g., 50-80°C) for several hours [5].

Reaction 2: Azide Group Click Chemistry

- The azide (N₃) group undergoes highly selective and bioorthogonal "click chemistry" reactions. It does not require a catalyst to react with strained alkynes like DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1] [5].

- It can also react with terminal alkynes in the presence of a copper(I) catalyst via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage [3] [1].

- The protocol for CuAAC involves mixing the azide-containing molecule with an alkyne-containing molecule in a buffered aqueous solution or a mixture with a solvent like DMSO or t-BuOH, in the presence of a copper(II) sulfate solution (reduced in situ to copper(I) with sodium ascorbate) at room temperature [5].

The following diagram illustrates this sequential two-step conjugation workflow:

Diagram 1: The two-step experimental workflow for using this compound in bioconjugation, first reacting the tosylate, then the azide.

NMR Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and purity of this compound. The following table summarizes the characteristic ¹H NMR signals [5]:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to SO₂) | ~7.78 | doublet | 2H |

| Aromatic H (meta to SO₂) | ~7.33 | doublet | 2H |

| -CH₃ (tosyl methyl) | ~2.44 | singlet | 3H |

| -CH₂-OTs | ~4.15 | triplet | 2H |

| N₃-CH₂- | ~3.38 | triplet | 2H |

| -OCH₂CH₂O- (PEG backbone) | ~3.55-3.70 | multiplet | 20H |

The ¹³C NMR spectrum provides complementary data, with key signals including the tosylate methyl carbon at ~21.7 ppm, the carbon adjacent to the azide at ~50-51 ppm, and the PEG backbone carbons in the region of ~69-71 ppm [5].

Comparison with Similar Compounds

This compound is one of a family of heterobifunctional PEG linkers. The choice of linker depends on the required PEG length and the second functional group. The table below compares it with several analogues [5] [4]:

| Compound Name | Functional Groups | Molecular Weight | Unique Features / Applications |

|---|---|---|---|

| This compound | Azide, Tosylate | 461.53 g/mol | Standard length; tosylate is a good leaving group. |

| Azide-PEG2-Tos | Azide, Tosylate | 285.32 g/mol | Shorter spacer; less hydrophilic [4]. |

| Azide-PEG12-Tos | Azide, Tosylate | 725.85 g/mol | Longer spacer; increased solubility and distance [4]. |

| N3-PEG6-OH | Azide, Hydroxyl | 307.34 g/mol | Hydroxyl group can be activated or converted [6]. |

| N3-PEG6-NH₂ | Azide, Amine | 350.41 g/mol | Amine group for coupling to carboxylates or carbonyls [6]. |

| N3-PEG6-COOH | Azide, Carboxylic Acid | 379.41 g/mol | Carboxyl group for amide bond formation [6]. |

The relationships between this compound and its key analogues can be visualized based on their functional groups:

Diagram 2: Logical relationships between this compound and similar compounds, showing variations in PEG length and terminal functional groups.

References

- 1. This compound | PROTAC Linkers [medchemexpress.com]

- 2. CAS 906007-10-1 Azide - PEG - 6 - Probes / BOC Sciences Tos [probes.bocsci.com]

- 3. This compound CAS#: 906007-10-1 [chemicalbook.com]

- 4. This compound, CAS 906007-10-1 [axispharm.com]

- 5. Buy this compound | 906007-10-1 | >98% [smolecule.com]

- 6. Monodispersed PEG Azide(N3) [biochempeg.com]

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos in Click Chemistry Applications

Introduction to Azide-PEG6-Tos and Click Chemistry

This compound (CAS: 906007-10-1) is a heterobifunctional polyethylene glycol derivative that has become an indispensable tool in modern chemical biology and drug discovery. This compound features an azide group at one terminus and a tosylate leaving group at the other, connected by a hexaethylene glycol spacer. This specific molecular architecture enables its versatile application in bioconjugation chemistry, where it serves as a fundamental building block for creating complex molecular architectures through click chemistry methodologies. The advent of click chemistry, recognized by the 2022 Nobel Prize in Chemistry, has revolutionized synthetic approaches in biomedical research by providing highly efficient, selective, and bioorthogonal reactions that proceed reliably in demanding environments, including living systems [1].

The significance of this compound lies in its dual functionality: the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the tosylate group serves as an excellent substrate for nucleophilic substitution reactions with various functional groups. The PEG6 spacer enhances water solubility, reduces immunogenicity, and provides appropriate spatial separation between conjugated molecules, which is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras) and drug delivery systems [2] [3]. The reliability and efficiency of click chemistry reactions employing this compound have made it a cornerstone in the toolkit of researchers working across diverse fields including medicinal chemistry, chemical biology, pharmaceutical sciences, and materials science.

Chemical Properties and Characterization

Structural Features and Physicochemical Properties

This compound possesses a well-defined molecular structure that confers specific physicochemical properties essential for its applications in chemical biology and drug development. The compound has a molecular weight of 461.53 g/mol with the molecular formula C19H31N3O8S, comprising approximately 49.45% carbon, 6.77% hydrogen, 9.11% nitrogen, 27.74% oxygen, and 6.94% sulfur by elemental composition [3]. The hexaethylene glycol chain creates a hydrophilic spacer that significantly enhances aqueous solubility, a critical property for biological applications, while maintaining conformational flexibility that allows connected functional groups to interact optimally with their molecular targets.

The compound typically presents as a colorless to light yellow oily liquid at room temperature, reflecting the flexible nature of the PEG backbone [2]. It demonstrates good solubility in various organic solvents, particularly DMSO, which facilitates its use in synthetic applications requiring stock solutions [3]. The structural components of this compound can be divided into three key regions: the azide terminus (N3-) which serves as the click chemistry handle, the PEG6 spacer which provides solubility and spatial separation, and the tosylate terminus (p-toluenesulfonate) which acts as an electrophilic center for nucleophilic substitution reactions. This combination of features makes this compound particularly valuable for creating stable linkages in bioconjugation applications where maintenance of biological function is essential [3].

Spectroscopic Characterization

Table 1: Summary of Key Molecular Properties of this compound

| Property | Value/Specification |

|---|---|

| Chemical Formula | C19H31N3O8S |

| Molecular Weight | 461.53 g/mol |

| CAS Number | 906007-10-1 |

| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO and other organic solvents |

| Functional Groups | Azide (N3), Tosylate (OTs) |

| PEG Chain Length | 6 ethylene oxide units |

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural verification for this compound. Proton NMR (¹H NMR) characterization in deuterated chloroform (CDCl3) reveals distinctive signals corresponding to different proton environments within the molecule [3]. The aromatic protons of the tosyl group appear as two doublets at approximately δ 7.78 ppm (2H, ortho to sulfonyl) and δ 7.33 ppm (2H, meta to sulfonyl), while the methyl group of the tosylate moiety produces a singlet at approximately δ 2.44 ppm (3H). The methylene protons adjacent to the tosylate group (-CH2-OTs) appear as a triplet at approximately δ 4.15 ppm (2H), shifted downfield due to the electron-withdrawing effect of the tosylate. The methylene protons adjacent to the azide group (N3-CH2-) typically resonate as a triplet at approximately δ 3.38 ppm (2H), while the remaining methylene protons of the PEG backbone (-OCH2CH2O-) appear as a complex multiplet in the region of δ 3.55-3.70 ppm (20H) [3].

Table 2: ¹H NMR Spectral Data for this compound

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to SO2) | 7.78 | Doublet | 2H |

| Aromatic H (meta to SO2) | 7.33 | Doublet | 2H |

| -CH3 (tosyl) | 2.44 | Singlet | 3H |

| -CH2-OTs | 4.15 | Triplet | 2H |

| N3-CH2- | 3.38 | Triplet | 2H |

| -OCH2CH2O- (PEG backbone) | 3.55-3.70 | Multiplet | 20H |

Carbon-13 NMR (¹³C NMR) analysis provides complementary structural information, with characteristic signals including: the aromatic carbons of the tosylate group in the region of δ 127-145 ppm, the methyl carbon of the tosylate group at approximately δ 21.7 ppm, the methylene carbon adjacent to the tosylate at approximately δ 68-69 ppm, the carbon adjacent to the azide group at approximately δ 50-51 ppm, and the remaining PEG backbone methylene carbons in the region of δ 69-71 ppm [3]. The combination of these spectroscopic features allows for comprehensive structural verification and purity assessment of this compound prior to its application in synthetic workflows.

Experimental Protocols

Protocol 1: PROTAC Synthesis Using this compound

Objective: To synthesize Proteolysis Targeting Chimeras (PROTACs) using this compound as a non-cleavable linker connecting an E3 ubiquitin ligase ligand to a target protein ligand [2].

Background: PROTACs are heterobifunctional molecules that facilitate targeted protein degradation by recruiting the ubiquitin-proteasome system. They consist of three key elements: a warhead targeting a protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. This compound serves as an ideal linker component due to its non-cleavable nature, appropriate length, and compatibility with bioorthogonal conjugation chemistry [2].

Materials:

- This compound (CAS: 906007-10-1)

- Alkyne-functionalized E3 ubiquitin ligase ligand (e.g., thalidomide derivative for CRBN recruitment)

- Target protein ligand with nucleophilic functionality (e.g., amine or thiol group)

- Copper(II) sulfate pentahydrate (CuSO4·5H2O)

- Sodium ascorbate

- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Triethylamine

- Phosphate buffered saline (PBS), pH 7.4

- Purification supplies: TLC plates, silica gel for column chromatography, HPLC system for analytical characterization

Step-by-Step Procedure:

Tosylate Displacement with Target Protein Ligand:

- Dissolve this compound (1.0 equiv, 46.2 mg for 0.1 mmol scale) and your target protein ligand containing a nucleophilic group (e.g., primary amine, 1.2 equiv) in anhydrous DMF (2 mL).

- Add triethylamine (3.0 equiv) to the reaction mixture and heat at 50°C with stirring for 6-12 hours.

- Monitor reaction progress by TLC or LC-MS until complete consumption of this compound is observed.

- Isolate the intermediate azide-functionalized target ligand using silica gel chromatography or preparative HPLC.

- Confirm structure by ¹H NMR and mass spectrometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Dissolve the azide-functionalized target ligand (1.0 equiv) and alkyne-functionalized E3 ligase ligand (1.2 equiv) in a 1:1 mixture of DMSO and PBS pH 7.4 (final concentration 10 mM relative to azide).

- Prepare a catalyst solution containing CuSO4·5H2O (0.2 equiv) and TBTA ligand (0.2 equiv) in DMSO.

- Add sodium ascorbate (1.0 equiv) to the reaction mixture, followed by the catalyst solution.

- Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

Purification and Characterization:

- Dilute the reaction mixture with ethyl acetate and wash with water and brine.

- Purify the crude PROTAC using reversed-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid).

- Lyophilize the purified fractions to obtain the final PROTAC as a solid.

- Characterize by HRMS, ¹H NMR, and analytical HPLC to confirm identity and purity (>95%).

Critical Parameters:

- Maintain anhydrous conditions during tosylate displacement to prevent hydrolysis

- Use degassed solvents for CuAAC to minimize copper oxidation

- Optimize the stoichiometry of copper catalyst and reducing agent to maximize yield while minimizing copper residues

- Ensure thorough purification to remove copper contaminants that may affect biological assays

Diagram 1: PROTAC Synthesis Workflow Using this compound Linker. This diagram illustrates the two-step synthetic approach for constructing proteolysis-targeting chimeras, highlighting key reaction conditions and molecular transformations.

Protocol 2: Bioconjugation with this compound for Protein Labeling

Objective: To site-specifically label proteins or antibodies using this compound through a combination of nucleophilic substitution and bioorthogonal click chemistry.

Background: Bioconjugation techniques enable the attachment of various functional moieties (fluorophores, drugs, affinity tags) to biomolecules. This compound facilitates this process through its heterobifunctional design, allowing sequential functionalization. The tosylate group readily undergoes nucleophilic substitution with primary amines, thiols, or other nucleophiles on target proteins or synthetic molecules, while the azide group enables subsequent copper-free click chemistry with strained alkynes for biocompatible conjugation [1] [3].

Materials:

- This compound

- Target protein or antibody (1-5 mg/mL in PBS)

- Strained alkyne probe (DBCO or BCN derivative conjugated to fluorophore, biotin, or other reporter)

- PBS buffer (pH 7.4 and pH 8.5)

- Reaction quencher: 1M Tris-HCl, pH 8.0 or cysteine

- Size exclusion chromatography columns (PD-10 or equivalent)

- LC-MS or SDS-PAGE supplies for analysis

Step-by-Step Procedure:

Protein Functionalization with Azide Group:

- Prepare the target protein at 1-5 mg/mL in PBS pH 8.5 (higher pH enhances nucleophilicity of amines for tosylate displacement).

- Add this compound from a concentrated DMSO stock solution (final DMSO concentration <5%).

- Use a 5-20 molar excess of this compound relative to protein, depending on desired labeling density.

- Incubate at 4°C for 4-16 hours with gentle mixing.

- Remove excess reagent by size exclusion chromatography or dialysis against PBS pH 7.4.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

- To the azide-functionalized protein, add 1.5-2.0 equivalents of strained alkyne probe (DBCO or BCN derivative) per azide group.

- Incubate at 4°C or room temperature for 2-8 hours.

- Purify the conjugated protein using size exclusion chromatography or dialysis.

- Analyze conjugation efficiency by LC-MS, SDS-PAGE, or other appropriate techniques.

Critical Parameters:

- Maintain protein stability by avoiding prolonged exposure to high pH or organic solvents

- Optimize the molar excess of this compound to balance labeling efficiency with protein functionality

- For copper-free click chemistry, ensure the use of fresh strained alkyne reagents as they can degrade over time

- Control reaction temperature and time to minimize protein denaturation or aggregation

Protocol 3: Application in Drug Delivery System Development

Objective: To create photoresponsive amphiphilic self-assemblies for drug delivery applications using this compound [3].

Background: Amphiphilic polymers can self-assemble into nanostructures (micelles, liposomes) that encapsulate therapeutic agents. This compound enables the synthesis of such polymers by connecting hydrophobic drug components to hydrophilic PEG chains, which can further be functionalized with targeting ligands through click chemistry. The resulting assemblies can respond to environmental stimuli (e.g., light) for controlled drug release [3].

Materials:

- This compound

- Hydrophobic molecule with nucleophilic group (e.g., azobenzene derivative)

- Strained alkyne-functionalized targeting ligand

- Drug compound for encapsulation

- Dialysis membrane (MWCO appropriate for polymer)

- Dynamic light scattering (DLS) instrument for size characterization

- Transmission electron microscopy (TEM) supplies for morphology analysis

Step-by-Step Procedure:

Synthesis of Amphiphilic Polymer:

- Dissolve this compound (1.0 equiv) and hydrophobic molecule (1.2 equiv) in anhydrous DMF.

- Add triethylamine (3.0 equiv) and heat at 50°C for 6-12 hours.

- Purify the intermediate polymer by precipitation in cold diethyl ether or dialysis.

- Confirm structure by ¹H NMR.

Functionalization via Click Chemistry:

- Dissolve the azide-functionalized polymer (1.0 equiv) in PBS pH 7.4.

- Add strained alkyne-functionalized targeting ligand (1.5 equiv).

- Stir at room temperature for 6-12 hours.

- Purify the final polymer by dialysis against water.

Nanostructure Formation and Drug Loading:

- Dissolve the functionalized polymer in aqueous solution above its critical micelle concentration.

- Add drug compound and use appropriate method (sonication, thin film hydration) to form drug-loaded nanostructures.

- Characterize size distribution by DLS and morphology by TEM.

- Evaluate drug loading efficiency and release profile.

Critical Parameters:

- Balance hydrophilic-lipophilic ratio to ensure proper self-assembly

- Control polymer molecular weight and polydispersity for reproducible nanostructures

- Optimize drug loading method to achieve high encapsulation efficiency

- Validate stimulus-responsive release behavior for the specific application

Diagram 2: Drug Delivery System Development Using this compound. This workflow illustrates the creation of functionalized amphiphilic polymers and their self-assembly into drug-loaded nanostructures for targeted delivery applications.

Click Chemistry Methodology and Reaction Optimization

The implementation of this compound in synthetic applications leverages several well-established click chemistry paradigms. Understanding the mechanistic details and relative advantages of each approach enables researchers to select the optimal strategy for their specific application.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the classic click chemistry reaction, characterized by its high efficiency and reliability. This reaction employs a copper(I) catalyst that inserts into a terminal alkyne to form a copper-acetylide complex, which subsequently undergoes [2+3] dipolar cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring [1]. The reaction proceeds with rate constants ranging from 10-10⁴ M⁻¹s⁻¹ in DMSO/water mixtures, making it suitable for most synthetic applications. However, the cytotoxicity of copper limits its use in living systems or for direct bioconjugation without thorough purification [1].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents the need for copper catalysts by employing strained cyclooctyne systems that react directly with azides. The ring strain provides the thermodynamic driving force for the reaction, which proceeds with rate constants typically below 1 M⁻¹s⁻¹ in methanol [1]. While slower than CuAAC, SPAAC offers complete biocompatibility, making it ideal for applications involving living cells or sensitive biomolecules. Recent advances have improved reaction kinetics through the introduction of electron-withdrawing substituents (e.g., difluorinated cyclooctyne) and enhanced bioavailability through structural modifications such as the development of azacyclooctyne derivatives [1].

Table 3: Comparison of Click Chemistry Methods for this compound Applications

| Parameter | CuAAC | SPAAC | IEDDA |

|---|---|---|---|

| Rate Constant | 10-10⁴ M⁻¹s⁻¹ | <1 M⁻¹s⁻¹ | Up to 3.3×10⁶ M⁻¹s⁻¹ |

| Catalyst Requirement | Copper(I) + reducing agent | None | None |

| Biocompatibility | Limited (copper toxicity) | High | Exceptional |

| Reaction Partners | Terminal alkynes | Strained cyclooctynes (DBCO, BCN) | Tetrazines + strained alkenes/alkynes |

| Ideal Application | Synthetic chemistry, in vitro labeling | Live cell imaging, in vivo applications | Ultra-fast labeling, pretargeting strategies |

Inverse Electron-Demand Diels-Alder (IEDDA) reactions represent the most recent advancement in bioorthogonal chemistry, offering exceptional reaction kinetics with second-order rate constants up to 3.3×10⁶ M⁻¹s⁻¹ [1]. This approach typically involves reactions between electron-deficient tetrazines and electron-rich dienophiles such as trans-cyclooctenes (TCO). While not directly employing the azide functionality of this compound, IEDDA can be integrated into sequential labeling strategies where the azide serves as one orthogonal handle in a multi-functional platform. The exceptional speed of IEDDA reactions enables applications requiring ultra-fast ligation, such as in vivo pretargeting strategies in nuclear medicine [1].

Optimization Strategies:

- For CuAAC: Optimize copper concentration (typically 0.1-1 mM), use tris(triazolylmethyl)amine ligands like TBTA to stabilize copper(I), and maintain a slight excess of reducing agent (sodium ascorbate) to prevent copper oxidation

- For SPAAC: Use fresh strained alkyne reagents, consider incorporating electron-withdrawing groups on the cyclooctyne to enhance reaction rates, and ensure proper stoichiometry (1.5-2.0-fold excess of cyclooctyne relative to azide)

- Control reaction pH near physiological conditions (7.0-8.0) to maintain biomolecule stability while ensuring efficient reaction kinetics

- For sensitive applications, implement rigorous purification protocols to remove copper catalysts or unreacted reagents that may interfere with downstream biological assays

Troubleshooting and Technical Considerations

Successful implementation of this compound in research applications requires attention to potential challenges and optimization of reaction conditions. This section addresses common issues and provides practical solutions to ensure experimental success.

Storage and Handling: this compound should be stored as recommended: in pure form at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (up to 2 years). When preparing stock solutions, use anhydrous DMSO and store at -80°C for up to 6 months or -20°C for 1 month. The compound is stable under inert atmosphere but may gradually degrade upon repeated freeze-thaw cycles or prolonged exposure to moisture [2]. Although azide compounds are generally stable, appropriate safety precautions should be followed, including the use of personal protective equipment when handling the solid material or concentrated solutions.

Common Synthesis Issues and Solutions:

Low Yield in Tosylate Displacement: The tosylate group in this compound is highly reactive toward nucleophiles, but inefficient displacement can occur due to:

- Insufficient nucleophilicity: Use stronger bases (e.g., triethylamine, DBU) or elevated temperatures (50-60°C) to enhance reactivity

- Solvent effects: Ensure anhydrous conditions in aprotic solvents (DMF, DMSO, acetonitrile) to prevent competitive hydrolysis

- Steric hindrance: Extend reaction time (12-24 hours) or use slight excess (1.5-2.0 equiv) of nucleophile

Copper Contamination in CuAAC: Residual copper can interfere with biological assays:

- Implement extensive dialysis or size exclusion chromatography

- Use copper-chelating resins (Chelex, EDTA-agarose) during purification

- Consider copper-free alternatives (SPAAC) for sensitive applications

Incomplete Click Reaction:

- For CuAAC: Ensure fresh preparation of copper(I) catalyst using sodium ascorbate or other reducing agents

- For SPAAC: Verify the integrity of strained alkyne reagents, which may degrade over time

- Increase reaction time (overnight) or temperature (37°C) while considering stability of other components

Analytical Verification: Comprehensive characterization of conjugates synthesized using this compound is essential for confirming successful modification. ¹H NMR should show disappearance of the characteristic tosyl aromatic signals (δ 7.33 and 7.78 ppm) after displacement and appearance of triazole proton (δ ~7.5-8.0 ppm) after click reaction. Mass spectrometry (LC-MS, MALDI-TOF) should confirm the expected molecular weight increases at each synthetic step. For bioconjugates, SDS-PAGE with appropriate staining (Coomassie, fluorescence, or Western blotting) can verify modification efficiency and determine the degree of labeling.

Bioorthogonality Considerations: When applying this compound in biological systems, confirm that the introduced azide functionality does not perturb the natural function of the modified biomolecule. For live cell applications, ensure that the concentration of this compound used for metabolic labeling or surface modification does not exhibit cytotoxicity. The generally recognized bioinert nature of azide groups typically ensures minimal interference with biological function, but context-dependent effects should always be empirically verified.

Applications in Drug Discovery and Development

The versatility of this compound has led to its adoption across multiple facets of drug discovery and development, leveraging the power of click chemistry to address complex challenges in medicinal chemistry and chemical biology.

PROTAC Development: As previously detailed in Protocol 1, this compound serves as an ideal linker for Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a target protein ligand connected to an E3 ubiquitin ligase recruiter, enabling targeted protein degradation via the ubiquitin-proteasome system. The PEG6 spacer in this compound provides optimal length and flexibility for facilitating the ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule [2]. The non-cleavable nature of the triazole linkage formed through click chemistry ensures stability in biological systems, while the hydrophilic PEG chain enhances solubility and pharmacokinetic properties of the resulting PROTACs.

DNA-Encoded Library (DEL) Technology: Click chemistry has become an invaluable tool for the rapid synthesis of DNA-encoded libraries, which enable the screening of vast compound collections against biological targets. This compound facilitates the construction of these libraries through its participation in CuAAC reactions that link small molecule scaffolds to DNA barcodes [1]. The efficiency and bioorthogonality of this approach allow for the combinatorial assembly of diverse compound collections, significantly accelerating the hit identification process in early drug discovery. Recent advancements have explored the integration of Sulfur-Fluoride Exchange (SuFEx) chemistry with azide-alkyne cycloadditions to further expand the structural diversity accessible through these platforms [1] [4].

Antisense Oligonucleotide Therapeutics: The development of modified oligonucleotides for therapeutic applications often requires sophisticated conjugation strategies to enhance cellular uptake, tissue targeting, and pharmacokinetic properties. This compound enables the site-specific attachment of ligands, lipids, or other functional moieties to oligonucleotides through a combination of solid-phase synthesis and click chemistry. The PEG spacer improves solubility and reduces nonspecific interactions, while the click chemistry approach ensures high conjugation efficiency and minimal side reactions [1].

Radiopharmaceutical Development: Click chemistry has revolutionized the synthesis of radiopharmaceuticals for diagnostic and therapeutic applications. The rapid reaction kinetics and high efficiency of CuAAC and SPAAC enable the quick conjugation of radionuclides to targeting molecules immediately before administration. This compound facilitates this process by providing a versatile platform for constructing pretargeting systems and chelator-functionalized biologics [5]. The exceptional speed of IEDDA reactions (rate constants up to 3.3×10⁶ M⁻¹s⁻¹) has been particularly valuable in this context, enabling ultra-fast ligation that compensates for the short half-lives of many radionuclides [1].

Future Perspectives: Emerging applications of this compound include its use in triple click chemistry platforms that enable the sequential installation of three different functional groups through orthogonal conjugation strategies. Recent research has demonstrated the development of trivalent platforms containing azide, alkyne, and fluorosulfate groups, which allow for the synthesis of highly complex "middle molecular" compounds with molecular weights between 500-2000 Da [4]. This approach addresses the significant challenge of selective reactions in molecules containing both azide and alkyne moieties, opening new possibilities for constructing sophisticated chemical tools and therapeutic candidates.

Conclusion

This compound represents a powerful and versatile tool in the click chemistry toolbox, enabling efficient and reliable construction of molecular conjugates for diverse applications in chemical biology, drug discovery, and materials science. Its well-defined heterobifunctional design—featuring an azide group for bioorthogonal click chemistry and a tosylate group for nucleophilic substitution—combined with the favorable properties of the PEG6 spacer, makes it particularly valuable for creating complex molecular architectures with control and precision.

The protocols and guidelines presented in this document provide researchers with detailed methodologies for leveraging this compound in various applications, from PROTAC development to bioconjugation and drug delivery system engineering. By understanding the chemical properties, reaction optimization strategies, and troubleshooting approaches outlined herein, scientists can fully exploit the potential of this compound in their research programs.

As click chemistry continues to evolve, with emerging methodologies such as SuFEx and advanced bioorthogonal reactions expanding the synthetic toolbox, the fundamental principles and applications of this compound described in these application notes will continue to provide a solid foundation for innovative research and development across the chemical and biological sciences.

References

- 1. Click Chemistry Methodology: The Novel Paintbrush of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | PROTAC Linkers [medchemexpress.com]

- 3. Buy this compound | 906007-10-1 | >98% [smolecule.com]

- 4. Innovative Click Chemistry Method Revolutionizes Drug ... [labmanager.com]

- 5. Click chemistry-aided drug discovery: A retrospective and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Azide-PEG6-Tos in Copper-Catalyzed Azide-Alkyne Cycloaddition for Drug Development Applications

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents one of the most reliable and widely implemented "click chemistry" transformations, enabling the efficient covalent connection between azide and alkyne functional groups with exceptional selectivity and reliability. First reported independently by Meldal and Sharpless in 2002, this reaction has revolutionized bioconjugation strategies, materials science, and drug development due to its high efficiency, excellent regioselectivity (exclusively producing 1,4-disubstituted 1,2,3-triazoles), and remarkable functional group tolerance [1] [2]. The reaction proceeds under mild conditions, typically at or near room temperature, and can be performed in various solvents including aqueous buffers, making it particularly valuable for bioconjugation applications where biomolecule stability is paramount [3].

Azide-PEG6-Tos (tosylate) is a specialized bifunctional linker that incorporates an azide group at one terminus and a tosylate leaving group at the other, separated by a polyethylene glycol (PEG) spacer of six units. The PEG spacer provides enhanced water solubility, reduces steric hindrance during conjugation, and improves the pharmacokinetic properties of resulting conjugates [4]. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing facile introduction of the azide functionality into various molecular scaffolds, while the azide group participates efficiently in CuAAC reactions with alkynes. This combination makes this compound an invaluable tool for drug development applications, particularly in the construction of bioconjugates, targeted therapeutics, and chemical probes.

Fundamental Mechanisms and Reaction Optimization

Mechanistic Insights

The CuAAC reaction mechanism involves a complex sequence of steps that culminate in the formation of 1,2,3-triazole products. While early mechanistic proposals suggested mononuclear copper acetylide intermediates, recent experimental and computational evidence strongly supports a dinuclear copper mechanism [5] [2]. The currently accepted mechanism involves:

- Copper acetylide formation: Terminal alkynes undergo deprotonation and coordination with copper(I) catalysts to form copper(I) acetylides

- Azide coordination: The organic azide coordinates to the copper center, with synergistic nucleophilic activation of the alkyne and electrophilic activation of the azide

- Carbon-nitrogen bond formation: The key C–N bond-forming event occurs between the nucleophilic β-carbon of the copper acetylide and the electrophilic terminal nitrogen of the coordinated organic azide

- Cyclization and product release: The process continues through cyclization to form a copper-triazolyl intermediate, followed by protodemetalation to release the 1,4-disubstituted triazole product

Recent studies have revealed that metal-metal cooperativity between two copper centers and metal-ligand cooperativity offer alternative mechanistic pathways that can bypass conventional rate-limiting steps in the CuAAC reaction [5]. This dinuclear mechanism explains the dramatic rate enhancement (approximately 10⁷-fold compared to the thermal uncatalyzed reaction) and perfect regioselectivity observed in CuAAC transformations [1].

Reaction Workflow and Optimization

The following diagram illustrates the generalized experimental workflow for CuAAC applications using this compound:

Application Protocols

Protocol 1: Phage Display Peptide Library Diversification

Background: This protocol adapts methodology from recent work on expanding the molecular diversity of phage-displayed peptide libraries through combination of unnatural amino acid mutagenesis with CuAAC-mediated chemical post-translational modification [6]. The approach dramatically expands the chemical space accessible for ligand discovery beyond the twenty canonical amino acids.

Materials:

- M13 bacteriophage library displaying azide-containing peptides (prepared via incorporation of azide-functionalized unnatural amino acids)

- This compound

- Alkyne-functionalized small molecules of interest

- Copper(II) sulfate pentahydrate

- Sodium ascorbate (freshly prepared)

- Tris(benzyltriazolylmethyl)amine (TBTA) ligand

- tert-Butanol

- Phosphate buffer (100 mM, pH 7.2-8.0)

- Desalting columns (PD-10 or equivalent)

- Microcentrifuge tubes

Procedure:

- Preparation of phage stock: Concentrate the azide-containing phage library to approximately 10¹³ phage particles/mL in phosphate buffer using centrifugal filtration devices.

- Reaction mixture setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

- 50 μL concentrated phage suspension

- 20 μL alkyne-functionalized small molecule (10 mM stock in DMSO or water)

- 10 μL copper sulfate (10 mM stock in water)

- 10 μL TBTA ligand (50 mM stock in DMSO)

- 5 μL sodium ascorbate (100 mM fresh stock in water)

- 105 μL phosphate buffer (total volume 200 μL)

- Incubation: Mix gently and incubate the reaction at room temperature for 2-4 hours with gentle shaking.

- Purification: Remove excess reagents and copper catalyst using desalting columns equilibrated with appropriate buffer for subsequent biological assays.

- Validation: Verify modification efficiency through mass spectrometry analysis of modified peptides or functional assays.

Technical Notes:

- Maintain phage infectivity by avoiding excessive copper concentrations; the optimized conditions provided achieve quantitative modification while preserving biological function [6]

- The TBTA ligand serves dual purposes: accelerating the reaction and protecting biomolecules from copper-generated reactive oxygen species

- For sensitive phage libraries, consider reducing copper concentration to 50-100 μM and extending reaction time to 4-6 hours

Protocol 2: Site-Specific Protein PEGylation for Therapeutic Optimization

Background: Site-specific PEGylation of therapeutic proteins represents a crucial strategy for improving pharmacokinetic profiles, reducing immunogenicity, and enhancing stability [4]. This protocol describes a method for site-specific PEGylation using this compound derivatives, adapted from methodology developed for interferon β-1b.

Materials:

- Target protein containing azidohomoalanine (Aha) or other azide-bearing unnatural amino acid

- This compound derivatives

- Propargyl-activated PEG (10-40 kDa, linear or branched)

- Copper(II) sulfate

- Tris(benzyltriazolylmethyl)amine (TBTA)

- Dithiothreitol (DTT)

- SDS (sodium dodecyl sulfate)

- Unreactive PEG diol (optional, for reducing required PEG-alkyne ratio)

- Purification system (FPLC or equivalent)

- Desalting columns

Procedure:

- Reaction optimization: Set up small-scale test reactions (100-200 μL scale) to determine optimal conditions before scaling up.

- Large-scale reaction setup: For each mg of protein to be modified, combine:

- Protein (1 mg/mL final concentration)

- Propargyl-PEG (2:1 molar ratio to protein)

- Copper sulfate (1 mM final concentration)

- TBTA ligand (5 mM final concentration)

- DTT (1 mM final concentration)

- SDS (0.1% w/v final concentration)

- Unreactive PEG diol (if using, equimolar to propargyl-PEG)

- Incubation: React at room temperature for 4-6 hours with gentle mixing.

- Purification: Remove copper catalyst and unreacted PEG using desalting columns followed by ion-exchange or size-exclusion chromatography.

- Characterization: Analyze PEGylation efficiency using SDS-PAGE, mass spectrometry, and functional assays.

Technical Notes:

- The addition of unreactive PEG diol can reduce the required molar ratio of PEG-alkyne to protein from 5:1 to 2:1, improving efficiency and reducing costs [4]

- Including SDS at low concentrations (0.1%) enhances reaction efficiency without denaturing most proteins

- Increasing PEG size (10→40 kDa) yields decreasing in vitro biological activity but concomitant increases in elimination half-life, AUC, and bioavailability in vivo [4]

Protocol 3: Small Molecule Triazole Synthesis Using Green Methodologies

Background: This protocol compares different green approaches for CuAAC-mediated synthesis of small molecule triazoles, particularly relevant for medicinal chemistry and library synthesis for drug discovery [7].

Materials:

- This compound or derivatives

- Terminal alkynes (various)

- Copper(I) iodide or copper(II) sulfate/sodium ascorbate

- Solvents: water, glycerol, or solvent-free conditions

- Microwave reactor (for microwave method)

- Conventional heating mantle

- Thin-layer chromatography (TLC) supplies

- Flash chromatography system

Procedure: Method A: Conventional Heating

- Combine this compound (1.0 equiv), alkyne (1.2 equiv), and copper catalyst (5 mol%) in appropriate solvent (water or tert-butanol/water mixture).

- Heat at 60-80°C for 4-12 hours with stirring.

- Monitor reaction progress by TLC.

- Purify by flash chromatography.

Method B: Microwave Heating

- Combine reactants as in Method A in microwave-compatible vessel.

- Irradiate at 100-150W, maintaining temperature at 100°C for 5-15 minutes.

- Cool and purify product.

Method C: Solvent-Free

- Grind together this compound (1.0 equiv), alkyne (1.2 equiv), and copper catalyst (5 mol%) in a mortar and pestle.

- Transfer to reaction vessel and heat at 60-80°C for 2-6 hours.

- Extract product with minimal solvent and purify.

Method D: Glycerol as Solvent

- Dissolve reactants in glycerol (1-2 mL per mmol of azide).

- Heat at 80-100°C for 2-8 hours with stirring.

- Dilute with water and extract product with ethyl acetate.

Technical Notes:

- Microwave method typically provides highest yields in shortest time and should be strongly considered for CuAAC syntheses [7]

- Solvent-free conditions work particularly well for non-polar reactants

- Glycerol offers an environmentally benign, biodegradable, and reusable alternative to conventional organic solvents

Comparative Experimental Data

Quantitative Comparison of CuAAC Methodologies

Table 1: Comparison of Green Methodologies for CuAAC Reactions [7]

| Method | Time | Yield Range | Purity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Heating | 4-12 hours | 70-95% | Good to Excellent | Standard equipment, scalable | Longer reaction times, energy-intensive |

| Microwave Heating | 5-15 minutes | 85-98% | Excellent | Rapid, high yields, energy-efficient | Specialized equipment needed |

| Solvent-Free | 2-6 hours | 65-90% | Moderate to Good | Minimal waste, simple setup | Limited to compatible substrates |

| Glycerol as Solvent | 2-8 hours | 75-92% | Good | Biodegradable solvent, reusable | Higher viscosity can complicate processing |

Table 2: Effect of PEG Size on Protein Pharmacokinetic Parameters [4]

| PEG Size (kDa) | In Vitro Activity (%) | Elimination Half-Life | AUC | Bioavailability | Recommended Applications |

|---|---|---|---|---|---|

| Unmodified | 100% | Baseline | Baseline | Baseline | Acute therapies |

| 10 kDa | 60-80% | 2-3x increase | 3-5x increase | Moderate | Weekly administration |

| 20 kDa | 40-60% | 4-6x increase | 6-8x increase | Good | Bi-weekly administration |

| 30 kDa | 20-40% | 7-10x increase | 10-15x increase | Very Good | Monthly administration |

| 40 kDa (Branched) | 10-20% | 12-15x increase | 20-25x increase | Excellent | Monthly or less frequent dosing |

Critical Experimental Parameters and Optimization Guidelines

Catalyst Systems and Ligand Effects

The choice of catalyst system significantly impacts CuAAC reaction efficiency, particularly when working with sensitive biomolecules or complex synthetic targets. The following parameters require careful optimization:

Copper source: Copper(I) salts (bromide, acetate) generally outperform copper(I) iodide, as iodide can form bridged polynuclear acetylide complexes that interfere with the productive catalytic cycle [1]. For biological applications, copper(II) sulfate reduced in situ by sodium ascorbate represents the most common approach [3].

Ligand systems: Ligands serve multiple functions: protecting copper from oxidation and disproportionation, accelerating reaction rates, and reducing biomolecule damage. Common ligands include:

- TBTA (tris(benzyltriazolylmethyl)amine): Particularly effective for bioconjugation, providing rate acceleration and protection against reactive oxygen species [3] [2]

- THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): Offers improved water solubility and biocompatibility

- BTTES (2-[4-((bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate): Particularly effective for reactions with low copper concentrations

Copper-to-ligand ratio: A 1:5 molar ratio of copper to ligand is typically optimal for bioconjugation applications, providing sufficient ligand both for copper coordination and to act as a sacrificial reductant protecting biomolecules from oxidation [3] [8].

Reaction Condition Optimization

Table 3: Troubleshooting Guide for CuAAC with this compound

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Conversion | Insufficient catalyst, oxygen degradation, suboptimal pH | Use degassed solvents, increase catalyst loading (5-10 mol%), adjust pH to 7-8, add additional reducing agent |

| Biomolecule Damage | Copper-generated reactive oxygen species | Increase ligand concentration (5:1 ligand:copper ratio), include additional antioxidants (DTT, ascorbate), lower copper concentration |

| Byproduct Formation | Side reactions with other functional groups, copper-induced decomposition | Use higher purity reagents, optimize copper concentration, consider alternative catalyst systems |

| Solubility Issues | Hydrophobic reactants, PEG precipitation | Adjust co-solvent ratio (water:tert-butanol), include mild detergents (0.1% SDS), use glycerol as alternative solvent [7] |

| Incomplete Tosylate Displacement | Steric hindrance, poor leaving group ability | Increase nucleophile concentration, add catalytic iodide, elevate temperature, extend reaction time |

Conclusion and Future Perspectives

The CuAAC reaction utilizing this compound represents a versatile and powerful tool for drug development applications, ranging from phage display library diversification to protein PEGylation and small molecule triazole synthesis. The protocols outlined herein provide robust methodologies that can be adapted to specific research needs, with optimization guidelines to address common challenges.

Future developments in CuAAC applications will likely focus on several key areas:

- Improved catalyst systems with reduced toxicity for in vivo applications

- Expanded bioorthogonal chemistry toolkit for multiplexed labeling strategies

- Advanced materials incorporating this compound for drug delivery and tissue engineering

- High-throughput screening methodologies leveraging the robustness of CuAAC for drug discovery

The continued refinement of these methodologies will further establish CuAAC as an indispensable technology in the drug development landscape, enabling the creation of novel therapeutics with enhanced properties and specificities.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and ... [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Advancements in the mechanistic understanding of the... [beilstein-journals.org]

- 3. Copper-Catalyzed Azide-Alkyne Click Chemistry for ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of copper-catalyzed azide-alkyne ... [pubmed.ncbi.nlm.nih.gov]

- 5. Combined Metal-Metal and Metal-Ligand Cooperativity in ... [chemrxiv.org]

- 6. Copper-catalysed azide-alkyne cycloaddition on live M13 ... [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyzed Azide-Alkyne Cycloadditions: A Comparative ... [pubmed.ncbi.nlm.nih.gov]

- 8. Copper‐Catalyzed Azide–Alkyne Click Chemistry for ... [scilit.com]

Azide-PEG6-Tos strain-promoted alkyne-azide cycloaddition

Introduction to SPAAC and Azide-PEG6-Tos

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It enables the specific formation of a stable 1,2,3-triazole linkage between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst [1] [2]. This reaction is highly valued for its efficiency under physiological conditions (e.g., at room temperature and physiological pH), making it ideal for modifying biomolecules like proteins, glycans, and lipids in living cells, as well as for developing diagnostics and therapeutics [1] [3] [4].

This compound (CAS: 906007-10-1) is a bifunctional reagent that contains a terminal azide group (N₃) on one end and a toluenesulfonate (tosylate, Tos) leaving group on the other, connected by a hexaethylene glycol (PEG6) spacer [5]. The PEG spacer significantly increases the solubility of the molecule and any resulting conjugates in aqueous media, which is crucial for biological applications [6]. The tosylate group is an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), allowing you to introduce the azide handle onto target molecules. This azide can subsequently undergo a SPAAC reaction with cyclooctynes.

The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation strategy.

SPAAC Reaction Kinetics and Reagent Selection

The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne and the azide. Understanding these factors is key to experimental design.

Kinetics of Different Cyclooctynes The table below summarizes the second-order rate constants for various cyclooctynes reacting with benzyl azide, highlighting how structural modifications enhance reactivity [1].

| Cyclooctyne | Key Structural Feature | Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

|---|---|---|

| DIBO (3) | Basic dibenzocyclooctynol structure | 0.0567 ± 0.0027 |

| DIBO Carbamate (9) | Alcohol converted to carbamate | 0.0696 ± 0.0019 |

| DIBO Ketone (11) | Alcohol oxidized to ketone | 0.2590 ± 0.0067 |

| DIBO Oxime (12) | Ketone converted to oxime | 0.0611 ± 0.0035 |

The notable rate enhancement in the ketone derivative (11) is attributed to a small conformational change in the cyclooctyne ring that further reduces the distortion energy required to reach the transition state [1].

Chemoselectivity of Azide Substrates The steric nature of the azide significantly impacts its reactivity with sterically demanding cyclooctynes like ADIBO (Azadibenzocyclooctyne), but has minimal effect with less sterically hindered cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) [2]. This property can be exploited for semiorthogonal dual-labeling strategies.

| Azide Type | Example | Rate Constant with BCN (M⁻¹s⁻¹) | Rate Constant with ADIBO (M⁻¹s⁻¹) |

|---|---|---|---|

| Primary Azide | 2-azidoethanol (3) | 0.024 | 0.90 |

| Secondary Azide | 2-azidopropanol (4) | 0.012 | 0.25 |

| Tertiary Azide | 2-azido-2-methylpropanol (5) | 0.022 | 4.7 × 10⁻⁶ |

The drastically lower reactivity of tertiary azides with ADIBO is due to strongly destabilizing steric (Pauli) repulsions in the transition state, as revealed by computational studies [2].

Application Note: Site-Specific Antibody Fragment Labeling

This protocol details the site-specific conjugation of a fluorescent probe to an antibody fragment using SPAAC, adapted from a established method [7]. The strategy involves genetically incorporating an azide-containing unnatural amino acid, followed by a cyclooctyne coupling reaction.

Workflow for Site-Specific Antibody Labeling

Materials

- Plasmids: pBAD-HerFab-L177TAG (for antibody expression) and pEVOL-AFRS (for incorporating p-Azidophenylalanine, AF) [7].

- Bacterial Strain: E. coli DH10β.

- Chemicals: p-Azidophenylalanine (AF), Ampicillin, Chloramphenicol, L-Arabinose.

- Buffers: Periplasmic Lysis, Wash, and Elution Buffers.

- SPAAC Reagent: Cy5.5-ADIBO (or other cyclooctyne-probe conjugates like DIFO or BCN).

- Equipment: Electroporator, Centrifuge, Ni-NTA Resin, Centrifugal Filter Units, SDS-PAGE Setup.

Step-by-Step Protocol

Cell Preparation and Transformation

- Co-transform the pBAD-HerFab-L177TAG and pEVOL-AFRS plasmids into E. coli DH10β cells via electroporation (settings: 25 µF, 2.5 kV for 0.1 cm cuvettes) [7].

- Immediately recover cells in 1 mL SOC medium with shaking at 37°C for 1 hour.

- Spread the transformation culture on LB agar plates containing 100 µg/mL ampicillin and 35 µg/mL chloramphenicol. Incubate at 37°C for 12-16 hours.

Protein Expression with Unnatural Amino Acid

- Inoculate a single colony into 5 mL LB medium with antibiotics. Grow at 37°C for 12 hours (primary culture).

- Transfer 5 mL of the primary culture into 200 mL of fresh LB medium with ampicillin (100 µg/mL) and 1 mM AF.

- Incubate at 37°C with shaking until the culture reaches the log-phase (OD₅₅₀ ≈ 0.8).

- Induce protein expression by adding L-arabinose to a final concentration of 16 mM. Incubate for 12 hours at 30°C with shaking.

- Harvest the cells by centrifugation at 11,000 × g for 5 min. Freeze the pellet at -20°C.

Purification of Azide-Modified Antibody (HerFab-L177AF)

- Thaw and resuspend the cell pellet in 20 mL Periplasmic Lysis Buffer. Incubate at 37°C for 1 hour.

- Centrifuge the lysate at 18,000 × g at 4°C for 15 min. Collect the supernatant.

- Add 400 µL of Ni-NTA resin suspension to the supernatant. Mix gently at 4°C for 1 hour.

- Load the resin into a column and wash with 3 × 5 mL Wash Buffer.

- Elute the target HerFab-L177AF protein with 300 µL Elution Buffer.

- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm (using an extinction coefficient of 75,866 M⁻¹cm⁻¹ for HerFab-L177AF) [7].

SPAAC Conjugation Reaction

- To a solution of HerFab-L177AF (10 µM final concentration) in phosphate buffer (10 mM Na₂HPO₄, pH 7.0, 100 mM NaCl), add Cy5.5-ADIBO (200 µM final concentration) [7].

- Allow the reaction to proceed for 6 hours at 37°C. Protect the reaction from light if using a light-sensitive probe.

- Purify the conjugated antibody using a centrifugal filter spin column (14,000 × g, 15 min) or dialysis against the same phosphate buffer.

- Analyze the success of the labeling by SDS-PAGE with fluorescence scanning.

Advanced Monitoring: SPAAC Kinetics in Complex Environments

For precise kinetic analysis of SPAAC reactions, even in biologically relevant media, inline Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy is a powerful method [8] [9].

- Principle: This technique directly monitors the consumption of the azide reactant by tracking the characteristic azide absorption band at around 2100 cm⁻¹ [8].

- Advantages over NMR: It allows for live monitoring in a wide range of solvents, including pure water and complex biological fluids like human blood plasma, with full temperature control and in small reaction volumes (as low as 0.5 mL) [8].

- Protocol Summary:

- Equilibrate an azide solution (e.g., 2-azidoethanol) in the chosen solvent (water, plasma, etc.) in a temperature-controlled reaction flask with the ATR-IR probe immersed.